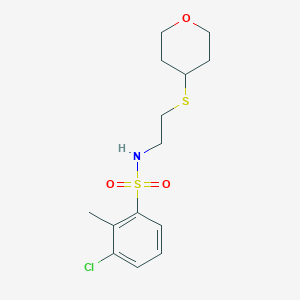

![molecular formula C9H13ClN4 B2829608 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2251054-27-8](/img/structure/B2829608.png)

3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-b]pyridine derivatives are a class of organic compounds . They have been studied for their potential in inhibiting certain proteins like HSP90α and HSP90β .

Synthesis Analysis

There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis involves reactions such as condensation and Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using techniques like X-ray cocrystal structure analysis .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized through various chemical reactions . The reactions involve the formation of bonds between different atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific compound. For example, some compounds have been found to have high absorption, making them efficiently excitable molecules and attractive candidates for microscopy observation .Scientific Research Applications

Synthesis and Biological Evaluation

This compound has been used in the synthesis and biological evaluation of some functionalized 1H-1,2,3 . The sections were then de-waxed using xylene, serially hydrated and dehydrated using graded series of ethanol and stained with haematoxylin and eosin for histo-morphological evaluation of apoptosis .

Heat Shock Protein 90 (HSP90) Inhibition

The molecular chaperone heat shock protein 90 (HSP90) is a promising target for cancer therapy, as it assists in the stabilization of cancer-related proteins, promoting cancer cell growth, and survival .

Inhibitory Activity

Results revealed that compounds showed significant inhibitory activity with IC50 values . This suggests that the compound could be used in the development of new drugs with inhibitory activity.

Biomedical Applications

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthetic Strategies and Approaches

This compound has been used in the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers . This makes it readily accessible for research and development purposes.

Mechanism of Action

Target of Action

The primary targets of 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride are HSP90α and HSP90β proteins . These proteins are part of the HSP90 family and play a crucial role in maintaining cellular homeostasis .

Mode of Action

The compound acts as a selective inhibitor of HSP90α and HSP90β . It binds to the N-terminal ATP binding site of these proteins, demonstrating a unique binding mode . This interaction inhibits the kinase activity of the proteins .

Biochemical Pathways

The inhibition of HSP90α and HSP90β affects multiple biochemical pathways. These proteins are involved in the folding and stabilization of many client proteins, including kinases and transcription factors. By inhibiting HSP90, the compound disrupts these processes, leading to the degradation of client proteins .

Result of Action

The result of the compound’s action is the suppression of the activation of downstream signals . This leads to a decrease in the activity of various cellular processes regulated by the client proteins of HSP90 .

Future Directions

properties

IUPAC Name |

3-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.ClH/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8;/h3-5H,10H2,1-2H3,(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZSIICVRAALLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=NC2=NN1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)

![6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2829532.png)

![1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2829533.png)

![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)

![8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2829537.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2829539.png)

![2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829540.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-fluoro-4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2829542.png)

![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)

![2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2829548.png)